molecular formula C11H8BrNO B1290746 3-Bromo-5-phenoxypyridine CAS No. 28232-63-5

3-Bromo-5-phenoxypyridine

Cat. No.: B1290746
CAS No.: 28232-63-5
M. Wt: 250.09 g/mol
InChI Key: VIAAKVXECVQWOE-UHFFFAOYSA-N
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Description

3-Bromo-5-phenoxypyridine: is an organic compound with the molecular formula C11H8BrNO. It is a brominated derivative of phenoxypyridine, characterized by the presence of a bromine atom at the third position and a phenoxy group at the fifth position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

3-Bromo-5-phenoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 3-Bromo-5-phenoxypyridine is not available in the search results, general precautions for handling similar compounds include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-phenoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of cellular responses to stress and inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain cancer cells by targeting glycolytic and mitochondrial metabolism . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes such as metabolism, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies have shown that the compound can reduce the growth of malignant peripheral nerve sheath tumors in a dose-dependent manner . High doses may result in toxicity and adverse effects on normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it targets glycolytic and mitochondrial metabolism, leading to the inhibition of key metabolic pathways in cancer cells . These interactions can result in changes in the levels of metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with transporters and binding proteins that facilitate its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenoxypyridine typically involves the bromination of 5-phenoxypyridine. One common method includes the reaction of 5-phenoxypyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-phenoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted phenoxypyridines.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Oxidized derivatives of phenoxypyridine.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Comparison with Similar Compounds

    3-Bromo-5-methoxypyridine: Similar structure but with a methoxy group instead of a phenoxy group.

    3-Bromo-5-chloropyridine: Contains a chlorine atom at the fifth position instead of a phenoxy group.

    3-Bromo-5-fluoropyridine: Features a fluorine atom at the fifth position.

Uniqueness: 3-Bromo-5-phenoxypyridine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

IUPAC Name

3-bromo-5-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAAKVXECVQWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631775
Record name 3-Bromo-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28232-63-5
Record name 3-Bromo-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium phenoxide trihydrate (7.50 g, 44.1 mmol) was dried under vacuum at 65° C. for 18 h at 0.6 mm Hg to yield 5.08 g of sodium phenoxide. Under a nitrogen atmosphere, 3,5-dibromopyridine (4.00 g, 16.9 mmol) and anhydrous N,N-dimethylformamide (40 mL) were added to the sodium phenoxide (5.08 g, 43.8 mmol). The resulting mixture was stirred at 110° C. for 44 h. After cooling to ambient temperature, water (75 mL) was added, and the pH was adjusted to 13.0 using 30% NaOH solution. The solution was extracted with diethyl ether (4×60 mL). The combined ether extracts were washed with saturated NaCl solution (50 mL), dried (NaSO4), filtered and concentrated by rotary evaporation to a brown oil (4.0 g). The oil was vacuum distilled, collecting a forerun (317 mg), bp 48°-65° C. at 0.05 mm Hg. Further distillation afforded 3.35 g (79.8%) of 3-bromo-5-phenoxypyridine as a pale-yellow oil, bp 75°-112° C. at 0.05 mm Hg (lit. bp 110°-115° C. at 1.7 mm Hg, see K. Fujikawa, et al. Agr. Biol. Chem. 34: 68 (1970).
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4 g
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40 mL
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5.08 g
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75 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (1.35 g of 80% in mineral oil, 45.0 mmol) was added to a stirred solution of phenol (4.26 g, 45.3 mmol) in DMF (30 mL) at 0° C., under nitrogen. The mixture was stirred at room temperature for 3 h, treated with 3,5-dibromopyridine (4.0 g, 16.9 mmol) and heated at 100° C. for 48 h. The reaction mixture was cooled to room temperature, poured into a mixture of water (100 mL) and 5M sodium hydroxide (10 mL), and extracted with ether (3×60 mL). The combined ether extracts were dried (Na2SO4), filtered, and rotary evaporated to a pale yellow semi-solid (4.9 g). This was chromatographed on a silica gel (200 g) column with hexane/ethyl acetate/chloroform (8:1:1, v/v) as eluant to give 2.86 g (68% yield) of a colorless oil.
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1.35 g
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4.26 g
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30 mL
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4 g
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10 mL
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100 mL
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68%

Synthesis routes and methods IV

Procedure details

3,5-Dibromopyridine (4.74 g), phenol (1.88 g), anhydrous potassium carbonate (3.04 g), copper bronze (0.1 g) in dry N,N-dimethylformamide (20 ml) were stirred under an atmosphere of nitrogen at 145–150° C. for 4.25 hours then cooled and poured into water. The mixture was extracted with diethyl ether (three times), the extracts were combined, washed with water (three times) then dried over magnesium sulphate and evaporated under reduced pressure to give an oil. The oil was fractionated by chromatography (silica; hexane: diethyl ether; 2:1 by volume) to give the required product, 1.70 g, as a colourless oil.
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4.74 g
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1.88 g
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3.04 g
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20 mL
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copper bronze
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0.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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